Ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethyl ester group and a hydroxy-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 4-bromobutanoate with 4-hydroxy-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of ethyl 4-(4-oxo-1H-pyrazol-1-yl)butanoate.
Reduction: Formation of ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanol.
Substitution: Formation of substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanoate has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The hydroxy group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active pyrazole moiety, which can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Ethyl 4-(4-hydroxy-1H-pyrazol-1-yl)butanoate can be compared with other pyrazole derivatives such as:
Ethyl 4-(1H-pyrazol-1-yl)butanoate: Lacks the hydroxy group, resulting in different reactivity and biological activity.
Ethyl 4-(4-methyl-1H-pyrazol-1-yl)butanoate: Contains a methyl group instead of a hydroxy group, affecting its chemical properties and applications.
The presence of the hydroxy group in this compound makes it unique, as it can participate in additional hydrogen bonding interactions and undergo specific chemical transformations that other similar compounds cannot.
Properties
Molecular Formula |
C9H14N2O3 |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 4-(4-hydroxypyrazol-1-yl)butanoate |
InChI |
InChI=1S/C9H14N2O3/c1-2-14-9(13)4-3-5-11-7-8(12)6-10-11/h6-7,12H,2-5H2,1H3 |
InChI Key |
UACGVLVHHFJOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN1C=C(C=N1)O |
Origin of Product |
United States |
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